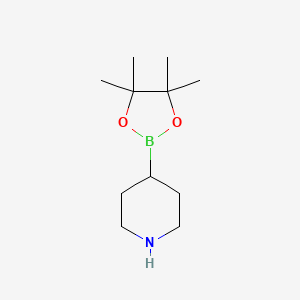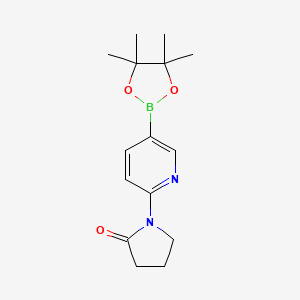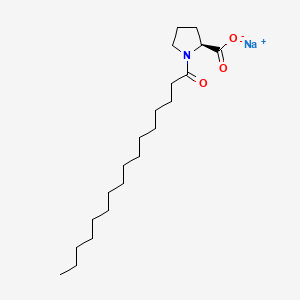
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Übersicht
Beschreibung
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol (5-FPTPT) is an important chemosignaling molecule that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It is also known as 5-Fluoro-3-trifluoromethylpyridine-2-thiol, and is a member of the pyridine-2-thiol family of compounds. 5-FPTPT has been shown to possess a range of interesting properties, such as the ability to interact with proteins, which makes it a promising tool for biomedical research.
Wirkmechanismus
The mechanism of action of 5-FPTPT is still not fully understood. However, it is believed that the molecule binds to proteins, which leads to changes in their structure and function. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 5-FPTPT has been shown to interact with other molecules, such as DNA and RNA, which can lead to changes in gene expression and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FPTPT are still being studied. However, it has been shown to have a range of effects, including the inhibition of certain enzymes and the stimulation of others. Additionally, 5-FPTPT has been shown to have anti-oxidant and anti-inflammatory effects, and has been shown to have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-FPTPT for lab experiments include its high solubility in water, which makes it easy to work with, and its low toxicity. Additionally, 5-FPTPT is relatively inexpensive and can be synthesized in a variety of ways. The main limitation of 5-FPTPT for lab experiments is its low stability, which can make it difficult to store and handle.
Zukünftige Richtungen
The future directions for 5-FPTPT research include further studies on the mechanism of action, the development of new therapeutic agents, and the exploration of potential applications in drug delivery systems. Additionally, further research is needed to understand the biochemical and physiological effects of 5-FPTPT, as well as its potential toxicity. Finally, further studies on the synthesis of 5-FPTPT could lead to more efficient and cost-effective methods of production.
Wissenschaftliche Forschungsanwendungen
5-FPTPT has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool to study the interaction between proteins and small molecules, as well as to study the mechanism of action of drugs. It has also been studied for its potential use in drug delivery systems and as a biomarker for disease diagnosis. Additionally, 5-FPTPT has been studied for its potential use in the development of new therapeutic agents and as a tool for the study of enzyme-substrate interactions.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFQBDVIWQUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=S)C(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)





![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
